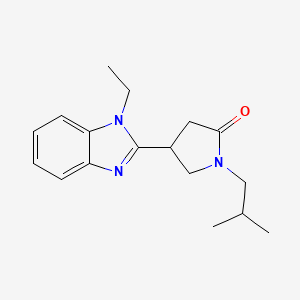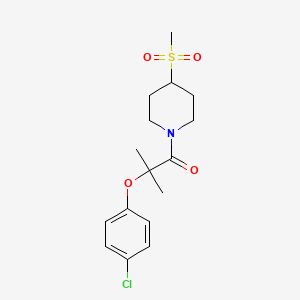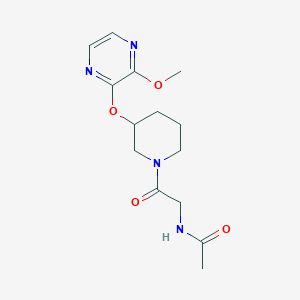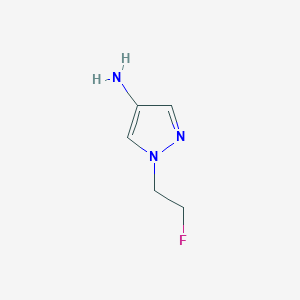
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Effects :
- A study by Perković et al. (2016) synthesized and evaluated novel compounds with urea functionalities for biological activity. They found that certain urea derivatives exhibited moderate antiproliferative effects against cancer cell lines and high antioxidant activity. One compound, in particular, showed strong antimicrobial activity in vitro (Perković et al., 2016).
Neurological Applications :
- Bonaventure et al. (2015) characterized a brain-penetrant, selective OX1R antagonist compound. This compound did not alter spontaneous sleep but was effective in preventing the prolongation of sleep onset in a rat model of psychological stress, indicating its potential application in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticholinesterase and Antioxidant Activities :
- Kurt et al. (2015) reported on novel coumarylthiazole derivatives containing aryl urea groups. These compounds exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside strong ABTS cation radical scavenging abilities, suggesting their potential as therapeutic agents for diseases involving cholinesterase inhibition and oxidative stress (Kurt et al., 2015).
Herbicidal Activities :
- Luo et al. (2008) designed and synthesized novel triazolinone derivatives, including phenylurea-type compounds. These were tested as herbicides, targeting the Protox enzyme. One compound in particular showed promising herbicidal activity, indicating the utility of these derivatives in agricultural applications (Luo et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzophenone with 4-methoxyphenethylamine to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. This intermediate is then reacted with 2-fluorobenzaldehyde to form the final product.", "Starting Materials": [ "2-aminobenzophenone", "4-methoxyphenethylamine", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 4-methoxyphenethylamine in the presence of a suitable catalyst to form 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
941895-83-6 |
Molekularformel |
C24H21FN4O3 |
Molekulargewicht |
432.455 |
IUPAC-Name |
1-(2-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-17-12-10-16(11-13-17)14-15-29-22(18-6-2-4-8-20(18)27-24(29)31)28-23(30)26-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,26,28,30) |
InChI-Schlüssel |
JERUMQPOKYLSJK-XAYXJRQQSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)

![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)